molecular formula C10H7ClN2O4S B11839577 Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate

Cat. No.: B11839577
M. Wt: 286.69 g/mol
InChI Key: RHXGMBPRMOQUFO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate (CAS 40160-47-2) is a high-value benzothiazole derivative of significant interest in medicinal and organic chemistry research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological properties . The molecule is synthesized with a reactive ester group at the 2-position, a chloro substituent at the 5-position, and a nitro group at the 7-position, making it a versatile building block (synthon) for further chemical modifications and the development of more complex molecular architectures . Benzothiazole derivatives are extensively investigated for their wide spectrum of biological activities. The thiazole ring is a key structural component in numerous FDA-approved drugs and preclinical candidates, with documented applications as anticancer, antimicrobial, anticonvulsant, and anti-tubercular agents . The specific pattern of substituents on this compound is strategically designed to facilitate its role in structure-activity relationship (SAR) studies and in the construction of potential inhibitors for various biological targets . Its mechanism of action in downstream applications is typically tied to its ability to interact with enzymes or receptors, often through hydrogen bonding and π-π stacking interactions enabled by its aromatic heterocyclic system . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to store the compound sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C10H7ClN2O4S

Molecular Weight

286.69 g/mol

IUPAC Name

ethyl 5-chloro-7-nitro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H7ClN2O4S/c1-2-17-10(14)9-12-6-3-5(11)4-7(13(15)16)8(6)18-9/h3-4H,2H2,1H3

InChI Key

RHXGMBPRMOQUFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Mercaptobenzimidazole Precursors

The benzothiazole scaffold is typically constructed via cyclocondensation reactions. A representative method involves reacting 2-mercapto-1H-benzimidazole derivatives with α-halo carbonyl compounds under acidic conditions. For example, 5-nitro-1H-benzimidazole-2-thiol reacts with ethyl 2-bromoacetate in acetic acid containing sulfuric acid to yield ethyl 7-nitrobenzo[d]thiazole-2-carboxylate. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), with yields ranging from 70–85% depending on stoichiometry.

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialReagentTemperatureYield
5-Nitro-1H-benzimidazole-2-thiolEthyl 2-bromoacetate80°C78%
5-Chloro-1H-benzimidazole-2-thiolEthyl chloroacetate70°C82%

Regioselective Nitration and Chlorination

Nitration at Position 7

Introducing the nitro group at position 7 requires careful control to avoid byproducts. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the benzothiazole ring. For instance, treating ethyl 5-chlorobenzo[d]thiazole-2-carboxylate with fuming nitric acid (90%) in concentrated sulfuric acid for 2 hours achieves 90% nitration efficiency. The electron-withdrawing effect of the existing chloro group directs nitration to the para position relative to the thiazole sulfur.

Chlorination Methods

Chlorination is typically performed before nitration to prevent side reactions. Phosphorus pentachloride (PCl₅) in refluxing toluene converts the 5-hydroxyl group to chloro with 85% yield. Alternative methods using SOCl₂ in dichloromethane at room temperature show comparable efficiency but require longer reaction times (12–16 hours).

Esterification and Functional Group Interconversion

Carboxylic Acid to Ester Conversion

The ethyl ester group is introduced via Fischer esterification or nucleophilic substitution. Reacting 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylic acid with ethanol in the presence of H₂SO₄ (catalytic) under reflux for 6 hours provides the ester in 75% yield. Alternatively, activating the acid as an acyl chloride (using SOCl₂) followed by treatment with ethanol achieves 88% yield.

Table 2: Esterification Conditions and Outcomes

MethodReagentTimeYield
Fischer esterificationEtOH/H₂SO₄6 h75%
Acyl chloride intermediateSOCl₂ → EtOH3 h88%

One-Pot Multistep Synthesis

Integrated Chlorination-Nitration-Esterification

Recent advances enable sequential functionalization in a single reactor. A protocol combining POCl₃-mediated chlorination, HNO₃/H₂SO₄ nitration, and in situ esterification reduces purification steps and improves overall yield to 68%. Key parameters include:

  • POCl₃ (3 eq.) at 110°C for chlorination

  • HNO₃ (1.5 eq.) at 0°C for nitration

  • Ethyl chloroformate (1.2 eq.) for esterification

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (7:3), achieving >95% purity. Recrystallization from ethanol/water (9:1) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.42 (t, 3H, CH₂CH₃), 4.57 (q, 2H, OCH₂), 7.61–8.30 (m, 3H, aromatic).

  • MS (ESI+) : m/z 286.69 [M+H]⁺, matching the molecular formula C₁₀H₇ClN₂O₄S.

Challenges and Optimization Opportunities

Byproduct Formation

Competing reactions during nitration generate 5-nitro-7-chloro isomers (<5%). Gradient elution chromatography effectively separates these byproducts.

Solvent Selection

Replacing DMF with dimethylacetamide (DMAc) in cyclocondensation improves reaction homogeneity and increases yield by 12% .

Chemical Reactions Analysis

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and nitro positions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents such as potassium permanganate.

Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzothiazoles .

Scientific Research Applications

Pharmacological Applications

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate exhibits notable biological activities that make it a candidate for further investigation as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety, including this compound, demonstrate antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting growth and viability . The incorporation of electron-withdrawing groups like nitro enhances their activity against pathogens.

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown effectiveness in inhibiting cancer cell proliferation in vitro. For instance, its derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), revealing significant cytotoxic effects . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel heterocycles.

Synthesis of Heterocyclic Compounds

This compound can be utilized to synthesize various heterocyclic compounds through reactions such as cyclization and functionalization. For example, it can undergo nucleophilic substitution reactions leading to the formation of more complex structures that may possess enhanced biological activities .

Reaction Conditions and Yields

Studies have demonstrated that the use of specific solvents and catalysts can significantly enhance the yield of reactions involving this compound. For instance, reactions conducted in THF with DABCO as a catalyst have shown improved yields for the formation of functionalized imidazoles from ethyl glyoxalate and various amidines .

Case Study: Anticancer Activity

In a recent study, this compound was tested for its anticancer activity against multiple cell lines. The results indicated that modifications at the nitrogen position of the thiazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712Induction of apoptosis
This compoundHCT-11615Cell cycle arrest

Case Study: Antimicrobial Efficacy

Another significant application is its use as an antimicrobial agent. A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) studies revealed that the presence of chlorine and nitro substituents contributed to increased potency against resistant strains .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer research, the compound is believed to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Electronic and Steric Effects

The pharmacological and physicochemical properties of benzothiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Implications
Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate (40160-47-2) Cl (5), NO₂ (7) 286.69 Chloro, Nitro, Ester High reactivity; potential kinase inhibition
Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate (Discontinued) CF₃ (5), NO₂ (7) ~320.25* Trifluoromethyl, Nitro, Ester Enhanced metabolic stability; discontinued (synthesis challenges?)
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (1190320-40-1) NH₂ (2) ~256.69* Amino, Ester Electron-donating; possible fluorescence
Methyl 4-methylbenzo[d]thiazole-6-carboxylate (50850-93-6) CH₃ (4), COOMe (6) ~207.24* Methyl, Ester Increased lipophilicity

*Molecular weights estimated based on substituent mass differences.

Key Observations:

Electronic Effects: The nitro group in the parent compound is a strong electron-withdrawing group, creating an electron-deficient aromatic system that may favor interactions with biological targets (e.g., enzymes or receptors) . Amino groups (e.g., in CAS 1190320-40-1) are electron-donating, altering conjugation and reactivity compared to nitro-substituted analogs .

Steric and Solubility Considerations :

  • The ethyl ester in the parent compound offers moderate lipophilicity, whereas methyl esters (e.g., CAS 50850-93-6) may slightly improve aqueous solubility .
  • Trifluoromethyl groups increase hydrophobicity, which could enhance membrane permeability but reduce water solubility .

Stability and Reactivity

  • Parent Compound : The nitro and chloro substituents may render the compound prone to nucleophilic substitution or reduction reactions. Storage at 2–8°C suggests thermal instability .
  • Amino-Substituted Analogs: The amino group (e.g., CAS 1190320-40-1) is susceptible to oxidation, limiting shelf life compared to nitro-containing derivatives .

Biological Activity

Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their varied pharmacological properties. The structural features that contribute to its biological activity include the presence of a chloro group and a nitro group, which can enhance its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit their biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Many benzothiazole derivatives act as inhibitors of key protein kinases involved in cancer signaling pathways. For instance, compounds in this class have shown the ability to inhibit EGFR, HER2, and VEGFR-2, leading to reduced cell proliferation and induced apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been reported to promote apoptosis in various cancer cell lines, which is a critical mechanism for the therapeutic efficacy of anticancer agents. This process often involves the activation of caspases and the disruption of mitochondrial membrane potential .
  • Cell Cycle Arrest : this compound has demonstrated the ability to induce cell cycle arrest at specific phases (e.g., G2/M phase), thereby inhibiting the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound Cell Line IC50 (μM) Mechanism
This compoundMCF-7 (breast cancer)6.10 ± 0.4Apoptosis induction, cell cycle arrest
Related compound B7A431 (skin cancer)4.36Inhibition of IL-6 and TNF-α
Related compound B7A549 (lung cancer)6.49 ± 0.3Inhibition of AKT/ERK pathways

Case Studies and Research Findings

  • Cancer Cell Proliferation Inhibition : A study evaluated the effects of this compound on various cancer cell lines using MTT assays. Results indicated significant inhibition of proliferation in MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents .
  • Anti-inflammatory Effects : Another research focused on related benzothiazole derivatives demonstrated their ability to reduce inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages, indicating potential use in inflammatory conditions alongside anticancer properties .
  • Mechanistic Studies : Western blot analyses have shown that these compounds can modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the AKT and ERK pathways .

Q & A

Q. Q: What are the key steps and challenges in synthesizing ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate?

A: Synthesis typically involves multi-step reactions under controlled conditions. For example, hydrazine hydrate can react with the ester precursor in ethanol under reflux to form hydrazide derivatives . Critical challenges include maintaining anhydrous conditions to avoid hydrolysis and optimizing reaction time (e.g., 12-hour reflux for thiourea-mediated cyclization ). Solvent selection (e.g., ethanol for recrystallization ) and purification via column chromatography or TLC (using ethyl acetate:methanol:water systems ) are crucial for yield and purity.

Structural Characterization Techniques

Q. Q: Which analytical methods are most reliable for confirming the structure of this compound?

A:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 10.52 ppm for NH in DMSO-d₆ ) confirm functional groups and regiochemistry.
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]+ at 349.9938 vs. calculated 349.9916 ).
  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement ) resolves crystal packing and bond parameters (e.g., C=O bond length ~1.197 Å ).

Basic Pharmacological Screening

Q. Q: How can researchers evaluate the biological activity of this compound?

A: Standard protocols include:

  • In vivo assays (e.g., carrageenan-induced inflammation models ) for anti-inflammatory activity.
  • Analgesic testing via tail-flick or acetic acid writhing methods .
  • Dose-response studies to determine IC₅₀ values, with purity verified by HPLC or TLC .

Advanced Reactivity and Mechanistic Studies

Q. Q: What reaction pathways are accessible for functionalizing the nitro and ester groups?

A:

  • Nitro Group Reduction: Catalytic hydrogenation or Sn/HCl converts nitro to amine, enabling Schiff base formation (e.g., with aldehydes ).
  • Ester Hydrolysis: Base-mediated saponification yields carboxylic acids for peptide coupling (e.g., BOP/Et₃N for amide bonds ).
  • Electrophilic Substitution: Chlorine at position 5 directs nitration or halogenation at position 7 .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in spectral data or yields across studies?

A:

  • Reproduce Conditions: Ensure solvent purity (e.g., absolute ethanol vs. technical grade ), reaction temperature, and inert atmosphere.
  • Cross-Validate Techniques: Compare NMR with X-ray data to resolve regiochemical ambiguities .
  • Optimize Workup: Adjust recrystallization solvents (e.g., methanol vs. ethanol ) to improve yield and purity.

Computational Modeling and SAR

Q. Q: How can computational tools enhance understanding of structure-activity relationships (SAR)?

A:

  • Docking Studies: Use AutoDock or Schrödinger to predict binding affinity with targets (e.g., cyclooxygenase for anti-inflammatory activity ).
  • DFT Calculations: Analyze electron density maps to explain reactivity (e.g., nitro group’s electron-withdrawing effect ).
  • QSAR Models: Corrogate substituent effects (e.g., chloro vs. fluoro ) with bioactivity data.

Advanced Applications in Drug Development

Q. Q: What strategies integrate this compound into bioactive scaffolds?

A:

  • Peptide Hybrids: Couple hydrolyzed carboxylate with amino acids via EDCI/HOBt .
  • Heterocycle Fusion: React with hydrazines to form thiadiazoles for antimicrobial screening .
  • Prodrug Design: Ester-to-amide conversion to enhance bioavailability .

Methodological Pitfalls in Synthesis

Q. Q: What common errors occur during scale-up, and how can they be mitigated?

A:

  • Exothermic Reactions: Use controlled addition of reagents (e.g., chloroacetyl chloride dropwise over 1 hour ).
  • Byproduct Formation: Monitor intermediates via TLC and quench reactions at optimal times .
  • Purification Losses: Employ gradient chromatography or fractional crystallization for high-purity batches .

Environmental and Safety Considerations

Q. Q: What safety protocols are essential when handling this compound?

A:

  • Toxicity Screening: Assess mutagenicity via Ames test and cytotoxicity with MTT assays .
  • Waste Management: Neutralize nitro-containing byproducts before disposal .
  • PPE Requirements: Use nitrile gloves and fume hoods due to potential sensitization .

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